molecular formula C6H3BrCl2IN B6180222 3-bromo-2,4-dichloro-6-iodoaniline CAS No. 2613385-89-8

3-bromo-2,4-dichloro-6-iodoaniline

Cat. No.: B6180222
CAS No.: 2613385-89-8
M. Wt: 366.8
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Description

3-Bromo-2,4-dichloro-6-iodoaniline is a halogenated aniline derivative with the molecular formula C₆H₃BrCl₂IN and an approximate molecular weight of 366.7 g/mol. The compound features a benzene ring substituted with bromine (position 3), chlorine (positions 2 and 4), iodine (position 6), and an amino group (position 1). This unique arrangement of halogens and the amino group confers distinct physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

CAS No.

2613385-89-8

Molecular Formula

C6H3BrCl2IN

Molecular Weight

366.8

Purity

95

Origin of Product

United States

Preparation Methods

Protection of the Amine Group

The synthesis begins with acetylation of aniline to form acetanilide , shielding the amine from unwanted reactions and converting it into a meta-directing group. This step ensures subsequent electrophilic substitutions occur at positions ortho or para to the acetyl group.

Reaction Conditions :

  • Acetic anhydride, pyridine, and catalytic 4-(N,N-dimethylamino)pyridine (DMAP) at 0–20°C for 3 hours.

  • Yield: >90% (typical for acetylation reactions).

Ortho- and Para-Chlorination

Chlorination of acetanilide using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ preferentially yields 2,4-dichloroacetanilide . The acetyl group directs incoming electrophiles to ortho and para positions, while excess Cl₂ ensures di-substitution.

Key Considerations :

  • Temperature control (0–5°C) minimizes polysubstitution.

  • Chromatographic purification isolates the 2,4-dichloro isomer from minor byproducts.

Bromination at Position 3

Introducing bromine at position 3 requires careful optimization. The existing chloro groups at 2 and 4 deactivate the ring, but the acetyl group remains weakly activating. Bromination with Br₂ and FeBr₃ at 40°C selectively targets position 3, driven by steric and electronic effects.

Analytical Confirmation :

  • ¹H NMR : Loss of aromatic proton signals at positions 3 and 5.

  • Mass Spectrometry : Molecular ion peak at m/z 317.35 (C₆H₄BrCl₂N).

Deprotection and Iodination Strategies

Hydrolysis of the Acetyl Group

The acetyl group is removed via acidic or basic hydrolysis to regenerate the amine. For example, refluxing with 6M HCl yields 2,4-dichloro-3-bromoaniline .

Yield : 85–90% (depending on reaction time and temperature).

Iodination via Sandmeyer Reaction

To introduce iodine at position 6, the amine is diazotized and subjected to a Sandmeyer reaction. This method replaces the diazonium group with iodine, but careful positioning is critical.

Procedure :

  • Diazotize 2,4-dichloro-3-bromoaniline with NaNO₂ and HCl at 0–5°C.

  • Treat with potassium iodide (KI), inducing iodide substitution at position 6 (ortho to the original amine).

Challenges :

  • Competing substitution at other positions due to deactivating halogens.

  • Solution : Use excess KI and low temperatures to favor ortho substitution.

Alternative Pathways: Directed Metalation and Cross-Coupling

Directed Ortho Metalation (DoM)

A modern approach employs DoM to bypass traditional directing effects. For example, using a tert-butoxycarbonyl (Boc) protecting group enables lithiation at position 6, followed by iodination with I₂.

Steps :

  • Protect the amine as Boc-aniline.

  • Lithiate with LDA (lithium diisopropylamide) at −78°C.

  • Quench with I₂ to install iodine.

  • Deprotect with trifluoroacetic acid (TFA).

Advantages :

  • High regioselectivity for position 6.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

MethodHalogen OrderKey AdvantagesLimitations
Sequential EASCl → Br → ICost-effective, scalableLow regioselectivity in later steps
Sandmeyer ReactionCl/Br → I (post-deprotection)High iodine positional controlDiazonium instability, moderate yields
Directed MetalationI → Cl/BrExceptional regioselectivityRequires specialized reagents
Ullmann CouplingLate-stage iodineCompatible with deactivated ringsHigh catalyst loading

Mechanistic Insights and Optimization

Electronic and Steric Effects

  • Chlorine and Bromine : Deactivate the ring via inductive effects but direct substituents meta or para. The acetyl group counterbalances this by providing weak activation.

  • Iodine : Larger size induces steric hindrance, favoring later-stage introduction to minimize side reactions.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance electrophilic reactivity in Ullmann couplings.

  • Lewis Acids : FeCl₃ and FeBr₃ improve halogenation rates but require strict stoichiometry to avoid over-substitution .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,4-dichloro-6-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-2,4-dichloro-6-iodoaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,4-dichloro-6-iodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Isomers and Halogen Position Effects

The positions and types of halogens significantly influence reactivity, solubility, and applications. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-Bromo-2,4-dichloro-6-iodoaniline C₆H₃BrCl₂IN ~366.7 Not Available Br (3), Cl (2,4), I (6), NH₂ (1)
4-Bromo-2-chloro-6-iodoaniline C₆H₄BrClIN 332.36 56141-11-8 Br (4), Cl (2), I (6), NH₂ (1)
3-Bromo-4-iodoaniline C₆H₅BrIN 297.92 860435-38-7 Br (3), I (4), NH₂ (1)
3-Bromo-6-chloro-2-fluoroaniline C₆H₄BrClFN 224.46 943830-81-7 Br (3), Cl (6), F (2), NH₂ (1)
2-Bromo-6-chloro-4-nitroaniline C₆H₄BrClN₂O₂ 262.03 99-34-3 Br (2), Cl (6), NO₂ (4), NH₂ (1)

Key Observations :

  • Halogen Diversity : The target compound’s combination of Br, Cl, and I creates steric hindrance and electronic effects distinct from analogs with fewer halogens or lighter atoms (e.g., F in ).
  • Amino Group Reactivity: Unlike nitro-substituted analogs (e.g., 2-bromo-6-chloro-4-nitroaniline ), the amino group in this compound enhances nucleophilicity, enabling coupling reactions or acetylation (e.g., as seen in mebrofenin synthesis ).

Physicochemical Properties

  • Solubility : Halogenated anilines generally exhibit low water solubility due to hydrophobicity. The presence of iodine (atomic radius ~1.33 Å) further reduces solubility compared to fluoro or chloro analogs .
  • LogP : Estimated LogP for this compound is ~4.5–5.0 (higher than 4-bromo-2-chloro-6-iodoaniline’s 3.87 ) due to additional chlorine atoms.
  • Thermal Stability : Halogen-heavy structures like this compound may decompose at elevated temperatures, unlike simpler analogs (e.g., 3-bromo-4-iodoaniline ).

Q & A

Q. What are the optimized synthetic routes for 3-bromo-2,4-dichloro-6-iodoaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. A common approach starts with 2,4-dichloroaniline, followed by bromination at position 3 using bromine (Br₂) in the presence of FeCl₃ as a catalyst. Subsequent iodination at position 6 employs KI and CuI under Ullmann-type coupling conditions . Critical parameters include:
  • Temperature : Iodination requires 80–100°C for 12–24 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst : CuI improves regioselectivity for the 6-position.
    Yields range from 50–70%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, NH₂ at δ 4.5–5.0 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve heavy-atom (Br, I) positions and confirm regiochemistry. Challenges include radiation absorption by iodine, requiring synchrotron sources for high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ≈ 360–362 for [M+H]⁺) .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize polyhalogenated biaryl compounds?

  • Methodological Answer : The iodine substituent acts as a reactive site for palladium-catalyzed coupling. Key steps:

Preactivation : Replace NH₂ with a Boc-protected amine to prevent catalyst poisoning.

Coupling Conditions : Use Pd(PPh₃)₄ (2 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.

Workup : Purify via column chromatography (hexane/EtOAc).
This method achieves >80% yield for biphenyl derivatives, confirmed by GC-MS .

Q. What strategies resolve contradictions in NMR and X-ray data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., NH₂ rotation) or crystal packing. Mitigation includes:
  • Variable-Temperature NMR : Freeze rotation at –40°C to simplify splitting patterns.
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments.
  • Twinned Crystals : Use SHELXL’s TWIN command to model overlapping reflections in XRD data .

Q. How does steric hindrance from halogen substituents affect nucleophilic aromatic substitution (NAS) reactivity?

  • Methodological Answer : The bulky bromine and iodine atoms deactivate the ring and hinder NAS. Experimental workarounds:
  • Microwave-Assisted Reactions : Reduce reaction time (e.g., 30 min at 150°C) while maintaining regioselectivity.
  • Directed Metalation : Use LDA to deprotonate NH₂, directing substitution to the 4-chloro position.
    Kinetic studies (monitored by UV-Vis) show a 10-fold decrease in reaction rate compared to non-halogenated analogs .

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